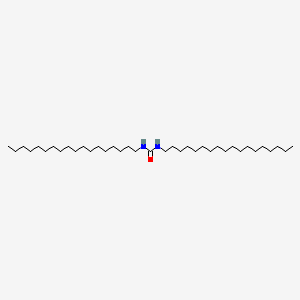
N4-Anisoylcitidina
Descripción general
Descripción
N4-Anisoylcytidine is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, a pyrimidinone moiety, and a methoxybenzamide group, making it a unique molecule with diverse chemical properties.
Aplicaciones Científicas De Investigación
N4-Anisoylcytidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
These compounds are known to interact with RNA, playing a crucial role in RNA biology . They serve as nucleoside analogues for RNA labelling and chemical sequencing .
Mode of Action
For instance, N4-acetylcytidine (ac4C) is an RNA modification that is introduced by NAT10 acetyltransferase on the N4 position of cytidine in RNA . It is present in various RNA molecules, including mRNA, tRNA, and rRNA . NAT10, the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA .
Biochemical Pathways
Similar compounds such as n4-acetylcytidine (ac4c) have been shown to play a profound role in the pathogenesis of a wide range of diseases . The ac4C modification is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .
Pharmacokinetics
N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations .
Result of Action
Similar compounds such as n4-acetylcytidine (ac4c) have been shown to play a profound role in the pathogenesis of a wide range of diseases . The ac4C modification can affect the coding efficiency and fidelity during gene replication .
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including the presence of specific enzymes and the physiological state of the cell .
Análisis Bioquímico
Biochemical Properties
N4-Anisoylcytidine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be associated with RNA modifications, specifically N4-acetylcytidine (ac4C) modifications . The formation of ac4C on RNA depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .
Cellular Effects
N4-Anisoylcytidine has significant effects on various types of cells and cellular processes. It influences cell function by affecting RNA stability and translation efficiency . It has been shown to associate with transcripts enriched in stress granules , suggesting a role in cellular stress response.
Molecular Mechanism
The molecular mechanism of N4-Anisoylcytidine involves its interaction with RNA and the subsequent effects on gene expression. It has been suggested that N4-Anisoylcytidine can mediate the localization of the protein NOP58 to stress granules . This indicates that N4-Anisoylcytidine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of N4-Anisoylcytidine change over time in laboratory settings. While specific information on N4-Anisoylcytidine’s stability, degradation, and long-term effects on cellular function is limited, it is known that RNA modifications like ac4C can influence the stability and translation efficiency of mRNA .
Metabolic Pathways
N4-Anisoylcytidine is involved in several metabolic pathways. It is associated with the ac4C modification pathway in RNA, which is catalyzed by NAT10 . This modification can affect metabolic flux or metabolite levels by influencing the stability and translation efficiency of mRNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Anisoylcytidine typically involves multiple steps, including the formation of the tetrahydrofuran ring, the pyrimidinone moiety, and the final coupling with the methoxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N4-Anisoylcytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydropyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
Uniqueness
N4-Anisoylcytidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c1-26-10-4-2-9(3-5-10)15(24)18-12-6-7-20(17(25)19-12)16-14(23)13(22)11(8-21)27-16/h2-7,11,13-14,16,21-23H,8H2,1H3,(H,18,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHIASPEJUIQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398490 | |
| Record name | N4-Anisoylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28225-17-4 | |
| Record name | N4-Anisoylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)


